molecular formula C7H5FO4S B2517297 1-Fluorosulfonyloxy-4-formylbenzene CAS No. 1810706-88-7

1-Fluorosulfonyloxy-4-formylbenzene

Cat. No.: B2517297
CAS No.: 1810706-88-7
M. Wt: 204.17
InChI Key: STWYQXZIOTWRQZ-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-formylbenzene is a useful research compound. Its molecular formula is C7H5FO4S and its molecular weight is 204.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

1-Fluorosulfonyloxy-4-formylbenzene plays a crucial role in organic synthesis, particularly in facilitating novel reactions and creating complex molecules. For instance, it has been utilized in Brønsted acid-promoted arylbenzyl ether rearrangements, showcasing its potential in synthesizing ortho-substituted phenolic ethers under specific conditions (Luzzio & Chen, 2009). Furthermore, its application in monitoring aldol reactions via a fluorogenic aldehyde bearing a 1,2,3-triazole moiety highlights its utility in facilitating and tracking chemical transformations (Guo & Tanaka, 2009).

Environmental Remediation

In environmental science, derivatives of this compound have been investigated for their effectiveness in degrading persistent organic pollutants. Heat-activated persulfate oxidation of perfluoroalkyl substances, including PFOA and PFOS, in groundwater remediation, is a significant area of research, illustrating the compound's potential in addressing environmental contamination (Park et al., 2016).

Material Science and Engineering

This compound's derivatives have also found applications in material science, particularly in the development of novel materials with specific properties. The synthesis of a genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry opens new avenues for protein engineering and biotherapeutic applications, demonstrating the breadth of this compound's utility in advanced material synthesis (Liu et al., 2021).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “1-Fluorosulfonyloxy-4-formylbenzene” is not available, compounds containing fluorosulfonyloxy groups can be quite reactive and should be handled with care .

Future Directions

The study of compounds like “1-Fluorosulfonyloxy-4-formylbenzene” could potentially contribute to various fields, including organic synthesis and materials science .

Properties

IUPAC Name

1-fluorosulfonyloxy-4-formylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWYQXZIOTWRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810706-88-7
Record name 4-formylphenyl sulfurofluoridate
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